Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride
Description
Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride (CAS: 1396680-55-9) is a bicyclic heterocyclic compound with a thiazole ring fused to a tetrahydropyridine scaffold. Its molecular formula is C₉H₁₄ClN₃O₂S, and it has a molecular weight of 263.75 g/mol . The ethyl carbamate substituent at the 2-position of the thiazolo-pyridine core enhances its stability and modulates pharmacokinetic properties. This compound is primarily used as an intermediate in synthesizing anticoagulant drugs like edoxaban, a Factor Xa inhibitor .
Properties
IUPAC Name |
ethyl N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S.ClH/c1-2-14-9(13)12-8-11-6-3-4-10-5-7(6)15-8;/h10H,2-5H2,1H3,(H,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZOXUITJAIKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H14ClN3O2S
- Molecular Weight : 239.74 g/mol
- CAS Number : 71778984
- Physical Appearance : White to yellow solid
- Purity : Typically around 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to exert its effects through:
- Inhibition of Enzymes : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Antiproliferative Activity : The compound demonstrates significant antiproliferative effects against several cancer cell lines, indicating potential as an anticancer agent .
Anticancer Properties
This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates:
- Cell Lines Tested :
- Human colon cancer (HCT116)
- Human lung cancer (H460)
- Human breast cancer (MCF-7)
The compound exhibited GI50 values ranging from 3.29 µg/mL for HCT116 to approximately 10 µg/mL for H460 and MCF-7 cells .
| Cell Line | GI50 Value (µg/mL) |
|---|---|
| HCT116 | 3.29 |
| H460 | 10 |
| MCF-7 | 10 |
The mechanism by which the compound induces apoptosis in cancer cells involves:
- Cell Cycle Arrest : The compound causes G1 phase arrest in treated cells.
- Induction of Apoptosis : Activation of caspases (caspase 3 and caspase 9) was observed in treated cells, leading to programmed cell death .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Lung Cancer Cells : In vitro analysis demonstrated that the compound significantly inhibited the proliferation of A549 lung carcinoma cells with an IC50 value lower than that of traditional chemotherapeutics like doxorubicin .
- Combination Therapy Potential : Research suggests that combining this compound with other anticancer agents may enhance therapeutic efficacy and reduce resistance observed in monotherapy .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds related to ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics to combat resistant bacteria .
Neuroprotective Effects
This compound has also been studied for its neuroprotective effects. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Anti-inflammatory Properties
Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride has shown promise in reducing inflammation in animal models. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines, making it a candidate for further investigation in chronic inflammatory conditions .
Agricultural Science
Pesticidal Applications
The compound's structural features suggest potential applications as a pesticide or herbicide. Preliminary studies have indicated that it may possess herbicidal activity against certain weed species while being less toxic to beneficial plants . This could lead to the development of more environmentally friendly agricultural practices.
Material Science
Polymer Chemistry
In material science, this compound has been explored as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their stability and performance under various conditions .
Case Studies
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with key structural analogs, focusing on molecular properties, substituents, and pharmacological relevance.
Table 1: Structural and Pharmacological Comparison
Key Differences and Research Findings
Substituent Effects on Pharmacological Activity
- Ethyl Carbamate vs. Acetamide: The ethyl carbamate group in the target compound improves metabolic stability compared to the acetamide derivative (Table 1).
- Carboxylic Acid Derivative : The 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride is critical in synthesizing edoxaban. Its carboxylic acid group enables amide bond formation with other intermediates .
Heterocycle Modifications
- Thiazole vs. Isoxazole (THIP) : Replacing the thiazole sulfur with oxygen (as in THIP) shifts pharmacological activity toward GABAA receptor agonism, highlighting the importance of heteroatom choice in receptor binding .
- Phenyl Substituent : The 2-phenyl analog (Table 1) exhibits increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Role in Drug Development
- The target compound is a precursor to edoxaban, a direct oral anticoagulant (DOAC). Edoxaban’s structure incorporates the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety, demonstrating the scaffold’s versatility in drug design .
- In contrast, THIP’s isoxazole-pyridine core has been utilized in neurological disorders, emphasizing the scaffold’s adaptability across therapeutic areas .
Preparation Methods
General Synthetic Strategy
The synthesis typically begins with the formation of the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine intermediate, which is then functionalized to introduce the carbamate moiety. Key reagents include ethyl chloroformate or related carbamoylating agents to form the ethyl carbamate functionality. The hydrochloride salt is obtained by subsequent treatment with hydrochloric acid or by crystallization from appropriate solvents.
Detailed Preparation Steps and Reaction Conditions
Representative Experimental Procedure
- Base-Mediated Synthesis (Example):
5-Acetyl-2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (110 mg, 0.51 mmol) is dissolved in ethanol (1 ml). Sodium hydroxide (15.4 mg, 0.38 mmol) in ethanol (1 ml) is added, and the solution is heated to 100 °C for 16 hours. Additional sodium hydroxide (25.6 mg, 0.64 mmol) is added, and the mixture is refluxed for another 16 hours. Solid ammonium chloride is then added, the mixture filtered, and concentrated under vacuum. The residue is dissolved in chloroform, dried over sodium sulfate, and solvent removed to yield the product (67.4 mg, 0.43 mmol, 84% yield) as a yellow solid.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2-Amino-4-(2-aminoethyl)thiazole or derivatives |
| Key Reagents | Formaldehyde, acetic acid, sodium hydroxide, ammonium chloride, ethyl chloroformate |
| Solvents | Methanol, ethanol, chloroform |
| Temperature Range | Room temperature to reflux (~100 °C) |
| Reaction Time | 10 minutes to 32 hours depending on step |
| Purification | Column chromatography, recrystallization |
| Typical Yield | 84–91% |
| Product Form | Hydrochloride salt, yellow or white solid |
Research Findings and Analysis
- The use of formaldehyde and acetic acid in methanol efficiently forms the amino-substituted thiazolopyridine core with high yield and purity.
- Base-mediated reactions with sodium hydroxide in ethanol followed by ammonium chloride treatment provide a robust method to obtain the carbamate intermediate or related derivatives in good yield and purity.
- The hydrochloride salt formation enhances the compound’s stability and solubility, which is critical for pharmaceutical applications.
- Reaction conditions such as temperature, solvent choice, and reaction time significantly influence yield and purity, with extended heating times promoting complete conversion.
- Purification by column chromatography or solvent extraction ensures removal of impurities and side products, critical for research and industrial applications.
Q & A
Q. What are the common synthetic routes for Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step reactions involving acid adduct salts and ethyl ester hydrochlorides. For example, a base-catalyzed coupling reaction (e.g., with triethylamine or DBU) between a tert-butyl carbamate intermediate and a chloro-substituted pyridine derivative is followed by deprotection and subsequent conjugation with thiazolo-pyridine carboxylic acid derivatives . Key parameters include:
- Base selection : Sodium carbonate or triethylamine improves coupling efficiency.
- Temperature : Reactions often proceed at 70°C for 11 hours to achieve >80% yield .
- Purification : Trituration with ethyl acetate/water and vacuum drying are standard .
| Reaction Step | Base Used | Temperature | Yield |
|---|---|---|---|
| Deprotection | TEA | 20–25°C | 83% |
| Coupling | DBU | 70°C | 83% |
Q. How is the compound structurally characterized, and what analytical methods validate its purity?
Nuclear magnetic resonance (NMR) and mass spectrometry are primary methods. For instance, -NMR in CDCl confirms the presence of characteristic peaks for the thiazolo-pyridine ring (δ 2.5–3.5 ppm) and ethyl carbamate groups (δ 1.2–1.4 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHClNOS requires 560.18 g/mol) .
Q. What are the primary applications of this compound in pharmaceutical research?
It is a critical intermediate in synthesizing Edoxaban, a direct oral anticoagulant (DOAC). The thiazolo-pyridine moiety contributes to thrombin inhibition by binding to Factor Xa’s active site .
Advanced Research Questions
Q. How do structural modifications to the thiazolo-pyridine core affect pharmacological activity?
Substituents on the thiazolo ring (e.g., methyl or carboxylic acid groups) modulate binding affinity. For example:
- 5-Methyl substitution : Enhances metabolic stability by reducing cytochrome P450 interactions .
- Carboxylic acid derivatives : Improve solubility but may reduce blood-brain barrier penetration . Comparative studies of analogs (e.g., 2-bromo or 5-isopropyl derivatives) reveal activity trends using in vitro coagulation assays .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
Key issues include:
- Low yields in coupling steps : Optimize stoichiometry of reactants (e.g., 1.2:1 molar ratio of acid adduct to ester) .
- Impurity formation : Use orthogonal purification (e.g., silica gel filtration followed by recrystallization) .
- Base sensitivity : Replace hygroscopic bases (e.g., NaH) with stable alternatives like DBU .
Q. How can conflicting data on reaction conditions be resolved?
Discrepancies in base selection (e.g., sodium carbonate vs. triethylamine) are addressed by evaluating reaction pH and solvent polarity. For polar aprotic solvents (acetonitrile), DBU outperforms weaker bases due to superior deprotonation capacity .
Methodological Guidance
Q. What protocols ensure consistent purity for biological assays?
Q. How is stereochemical integrity maintained during synthesis?
Chiral intermediates (e.g., (1S,2R,4S)-cyclohexyl derivatives) require strict temperature control (<25°C) to prevent racemization. Use chiral HPLC (e.g., Chiralpak AD-H) to monitor enantiomeric excess .
Data Contradictions and Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
